2H-Azuleno[1,8-cd]isoxazole(9CI)
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Overview
Description
2H-Azuleno[1,8-cd]isoxazole(9CI) is a chemical compound with the molecular formula C10H7NO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.
Preparation Methods
The synthesis of 2H-Azuleno[1,8-cd]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azulene derivatives with nitrile oxides, leading to the formation of the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2H-Azuleno[1,8-cd]isoxazole(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isoxazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the azulene ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2H-Azuleno[1,8-cd]isoxazole(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2H-Azuleno[1,8-cd]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2H-Azuleno[1,8-cd]isoxazole(9CI) can be compared with other similar compounds, such as:
2H-Azuleno[8,1-cd]isoxazole(9CI): This compound has a similar structure but differs in the position of the isoxazole ring, leading to different chemical properties and reactivity.
Azulene derivatives: These compounds share the azulene core structure but may have different functional groups, resulting in varied applications and reactivity.
The uniqueness of 2H-Azuleno[1,8-cd]isoxazole(9CI) lies in its specific arrangement of atoms and the resulting chemical properties, making it valuable for various research applications .
Properties
CAS No. |
76758-84-4 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxa-3-azatricyclo[5.4.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-10-7(3-1)5-6-8(10)11-12-9/h1-6,11H |
InChI Key |
PNUABPMSLFPSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=CC3=C1)NO2 |
Origin of Product |
United States |
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